Higher Lipophilicity (XLogP3 = 3.6) vs. the 3,4-Dichloro Analog Drives Differential Membrane Permeation Predictions
The target compound shows a computed XLogP3 of 3.6, compared with 3.4 for ethyl 3,4-dichloro-5-fluorophenylacetate, a direct halogen‑exchange analog [1][2]. The +0.2 log unit increase indicates approximately 1.6‑fold higher partition into lipid phases, which can significantly affect predicted membrane permeability and oral absorption potential.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 |
| Comparator Or Baseline | Ethyl 3,4-dichloro-5-fluorophenylacetate, XLogP3 = 3.4 |
| Quantified Difference | ΔXLogP3 = +0.2 log units (≈ 1.6‑fold higher lipid partitioning) |
| Conditions | Calculated by XLogP3 3.0 algorithm using PubChem 2024.11.20 release |
Why This Matters
For medicinal chemistry campaigns that demand precise control over lipophilicity to balance potency and metabolic clearance, the 0.2 logP difference can sway lead optimization decisions, making the dibromo variant the preferred choice when higher logP is required.
- [1] PubChem. Ethyl 3,4-dibromo-5-fluorophenylacetate. CID 121228102. National Center for Biotechnology Information. View Source
- [2] PubChem. Ethyl 3,4-dichloro-5-fluorophenylacetate. CID 121228348. National Center for Biotechnology Information. View Source
